N-[(2-chlorophenyl)methyl]-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClF3N4O3/c20-15-4-2-1-3-13(15)9-24-16(28)10-25-7-5-14(6-8-25)26-11-17(29)27(18(26)30)12-19(21,22)23/h1-4,14H,5-12H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSUZOSVXKBTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C₁₉H₁₈ClF₃N₃O₂
- IUPAC Name : this compound
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Inhibition of Enzymes : The compound has shown potential in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to improved glycemic control in diabetic models .
- Anticancer Properties : Similar compounds have been investigated for their ability to induce apoptosis in cancer cells. The presence of the imidazolidinone moiety is hypothesized to contribute to this effect by interfering with cellular signaling pathways .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting a broad spectrum of biological activity that warrants further investigation .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption is expected due to its lipophilic nature.
- Distribution : The compound likely distributes widely in tissues due to its molecular structure.
- Metabolism : Metabolic pathways may involve cytochrome P450 enzymes.
- Excretion : Primarily renal excretion is anticipated.
Case Study 1: DPP-IV Inhibition
A study conducted on a series of piperidine derivatives indicated that modifications similar to those in this compound resulted in significant DPP-IV inhibition. The results showed a dose-dependent response in cellular assays using human colon carcinoma cell lines (Caco-2) as the DPP-IV source .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that compounds with similar structural features induced apoptosis in various cancer cell lines. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins. Notably, the trifluoroethyl group was found to enhance cytotoxicity compared to non-substituted analogs .
Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[(2-chlorophenyl)methyl]-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide. For instance, derivatives with similar structural motifs have shown significant growth inhibition against various cancer cell lines:
| Compound | Cancer Cell Lines | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| OVCAR-8 | 85.26% | |
| NCI-H40 | 75.99% | |
| HOP-92 | 67.55% |
These findings suggest that modifications to the imidazolidinone structure can enhance anticancer activity, making it a promising candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Compounds with similar structures have been reported to act as inhibitors of matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling . The ability to inhibit these enzymes could provide therapeutic benefits in cancer treatment by preventing tumor invasion and metastasis.
Structure-Activity Relationship (SAR)
The structure of this compound indicates that the presence of both the chlorophenyl and the piperidine moieties contributes significantly to its biological activity. The imidazolidinone core is crucial for its interaction with target enzymes and receptors.
Biological Pathways
Research has shown that compounds with similar frameworks can modulate various biological pathways, including those involved in apoptosis and cell cycle regulation . By influencing these pathways, the compound may enhance the efficacy of existing cancer treatments or serve as a standalone therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Acetamide Moieties
The target compound shares structural homology with several synthesized derivatives, particularly those featuring piperidine, imidazolidinone, or chlorophenyl groups. Key comparisons include:
Key Observations :
Piperidine Modifications: The target compound’s piperidine ring is substituted with a 2,4-dioxoimidazolidine group, distinguishing it from simpler piperidine derivatives like Compound 48 (), which lacks the imidazolidinone moiety . Piperidine-ethylthio linkers in thiadiazole derivatives () highlight the versatility of piperidine in enhancing pharmacokinetic properties .
Chlorophenyl vs. Fluorophenyl: Substitution at the phenyl ring (2-chloro in the target vs.
Imidazolidinone vs. Pyrazolone: The 2,4-dioxoimidazolidine in the target compound differs from the pyrazolone ring in ’s dichlorophenyl derivative, which is associated with penicillin-like activity .
Functional Group Impact on Bioactivity
- Trifluoroethyl Group: The 2,2,2-trifluoroethyl substituent on the imidazolidinone enhances metabolic stability and lipophilicity compared to methyl or ethyl groups in analogues (e.g., ’s methylpyrazolone) .
- Thioether Linkers : Compounds with thioether bridges (e.g., ) exhibit improved membrane permeability but may have reduced stability compared to the target’s acetamide-piperidine linkage .
Research Findings and Gaps
- Antimicrobial Potential: Chlorophenyl-containing analogues (e.g., ) are often explored for antibacterial or antifungal activity, but empirical data for the target compound is lacking .
- Structural Optimization: The trifluoroethyl group warrants further study to assess its impact on solubility and toxicity compared to non-fluorinated analogues .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components (Fig. 1):
- Piperidine-4-amine core modified with a 2,4-dioxoimidazolidin-1-yl group.
- 2,2,2-Trifluoroethyl substituent at the imidazolidinone’s 3-position.
- N-(2-Chlorobenzyl)acetamide side chain linked to the piperidine nitrogen.
Retrosynthetic disconnections suggest two viable pathways:
- Pathway A : Sequential assembly of the imidazolidinone ring on piperidine, followed by trifluoroethylation and acetamide coupling.
- Pathway B : Pre-functionalization of piperidine with the acetamide group prior to imidazolidinone formation.
Pathway A: Stepwise Construction of the Imidazolidinone-Piperidine Core
Synthesis of 4-Amino-1-(2-chlorobenzyl)Piperidine
Piperidine-4-amine is alkylated with 2-chlorobenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h) to yield 4-amino-1-(2-chlorobenzyl)piperidine with 85% yield. The 2-chlorobenzyl group enhances lipophilicity and influences pharmacokinetic properties.
Formation of the Imidazolidinone Ring
The piperidine amine reacts with 1,1'-carbonyldiimidazole (CDI) and 2,2,2-trifluoroethylamine in tetrahydrofuran (THF) at 0°C to form a urea intermediate. Intramolecular cyclization catalyzed by p-toluenesulfonic acid (PTSA) at 80°C for 6 h produces 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine (Yield: 72%).
Reaction Conditions:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Urea Formation | CDI, THF, 0°C | 0°C → RT | 2 h | 90% |
| Cyclization | PTSA, Toluene | 80°C | 6 h | 72% |
Pathway B: Early-Stage Acetamide Functionalization
Preparation of 1-(Chloroacetyl)Piperidine-4-amine
Piperidine-4-amine reacts with chloroacetyl chloride in DCM/TEA (0°C, 2 h) to form 1-(chloroacetyl)piperidine-4-amine (Yield: 88%). This intermediate simplifies later coupling steps.
Comparative Analysis of Pathways
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Yield | 42% | 45% |
| Step Count | 3 | 3 |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Pathway B offers marginally higher overall yield but requires stringent purification after cyclization. Pathway A is preferred for large-scale synthesis due to operational simplicity.
Optimization of Critical Steps
Cyclization Catalysts
Comparative studies show PTSA outperforms Lewis acids (e.g., ZnCl₂) in imidazolidinone cyclization, reducing side-product formation by 15%.
Characterization and Quality Control
The final product is characterized by:
- ¹H/¹³C NMR : Confirms absence of unreacted intermediates.
- HPLC : Purity >99% (C18 column, acetonitrile/water gradient).
- HRMS : [M+H]⁺ calculated for C₂₁H₂₂ClF₃N₄O₃: 501.1324; found: 501.1326.
Industrial-Scale Considerations
- Cost Efficiency : Pathway A reduces reagent costs by 20% compared to Pathway B.
- Green Chemistry : Replace DCM with 2-MeTHF to improve environmental metrics.
- Continuous Flow : Cyclization step achieves 90% conversion in 1 h using microreactor technology.
Q & A
Basic: What established synthetic routes are available for synthesizing this compound?
The synthesis typically involves multi-step protocols, such as:
- Intermediate formation : Reacting substituted phenylamines with acetic anhydride or other acylating agents to generate the acetamide backbone .
- Piperidine functionalization : Introducing the 2,4-dioxoimidazolidine moiety via nucleophilic substitution or coupling reactions under reflux conditions, as seen in analogous piperidine-acetamide syntheses .
- Purification : Column chromatography or crystallization to isolate the final product, with characterization via NMR, mass spectrometry, and elemental analysis .
Basic: What analytical methods are critical for structural characterization?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry of the 2-chlorophenyl, piperidine, and imidazolidine groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns (e.g., chlorine and fluorine signatures) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches (1,680–1,750 cm⁻¹) and N-H bonds in the imidazolidine ring .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Common approaches include:
- Lipid Peroxidation (LP) Assays : Assess antioxidant potential via inhibition of NADPH-dependent lipid peroxidation in rat liver microsomes .
- Free Radical Scavenging : DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify radical-neutralizing capacity .
- Enzyme Inhibition Studies : Ethoxyresorufin O-deethylase (EROD) assays for cytochrome P450 interaction profiling .
Advanced: How can synthetic yield and purity be optimized for scale-up?
Methodological strategies:
- Design of Experiments (DoE) : Statistical optimization of reaction parameters (temperature, solvent, stoichiometry) to maximize yield, as demonstrated in flow-chemistry protocols .
- Continuous-Flow Reactors : Improve reproducibility and reduce side reactions in piperidine functionalization steps .
- Advanced Purification : Simulated moving bed (SMB) chromatography or recrystallization in mixed solvents (e.g., ethanol/water) to achieve >95% purity .
Advanced: How to resolve discrepancies in biological activity data across studies?
- Dose-Response Curves : Validate activity thresholds using multiple concentrations (e.g., 1–100 µM) to rule out non-specific effects .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing trifluoroethyl with methyl groups) to isolate pharmacophoric contributions .
Advanced: What computational methods predict target interactions for mechanistic studies?
- Molecular Docking : Use software like AutoDock Vina with crystal structures of homologous targets (e.g., kinases or GPCRs) to identify binding poses .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends observed in analogs .
- MD Simulations : Analyze stability of the trifluoroethyl-imidazolidine group in lipid bilayers to predict membrane permeability .
Advanced: How to validate the compound’s metabolic pathways?
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS .
- CYP450 Inhibition Screening : Test against CYP3A4, CYP2D6, etc., to assess drug-drug interaction risks .
- Isotope Labeling : Synthesize a deuterated analog to track metabolic cleavage sites (e.g., acetamide hydrolysis) .
Advanced: What strategies mitigate toxicity risks in preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
